molecular formula C26H27N3O4S2 B2662811 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-55-9

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2662811
CAS No.: 397279-55-9
M. Wt: 509.64
InChI Key: XYJHYFKOQMYDBA-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

This compound features a complex structure that includes a sulfonamide group, a quinoline moiety, and a cyclohepta[b]thiophene framework. The unique arrangement of these functional groups is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer effects. For instance:

  • Cell Viability and Proliferation : The compound exhibited significant cytotoxicity against various cancer cell lines, including human colorectal adenocarcinoma (HT-29 and LS180) cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating potent antiproliferative activity .
  • Mechanism of Action : The anticancer activity is attributed to the induction of cell cycle arrest in the G1 phase. This was evidenced by the upregulation of cell cycle inhibitors such as p27 KIP1 and downregulation of cyclin D1 and CDK4 proteins . Flow cytometry and Western blot analyses confirmed these findings.

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

  • Antimicrobial Effects : Preliminary data suggest that derivatives related to this compound could possess antimicrobial properties against specific bacterial strains. Further investigations are required to establish the efficacy and mechanisms involved .
  • Potential for Immunomodulation : Similar compounds have shown immunomodulatory effects in various studies. The potential for this compound to influence immune responses warrants further exploration .

Case Studies

StudyCell Line/ModelIC50 (µM)Mechanism
Sayed et al. (2018)HT-2910G1 phase arrest via p27 KIP1 upregulation
Sayed et al. (2018)LS1805Downregulation of cyclin D1 and CDK4
ResearchGate StudyA549 (Lung Cancer)6.4Potential T-type calcium channel inhibition

Properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c27-24(30)23-20-9-2-1-3-11-22(20)34-26(23)28-25(31)18-12-14-19(15-13-18)35(32,33)29-16-6-8-17-7-4-5-10-21(17)29/h4-5,7,10,12-15H,1-3,6,8-9,11,16H2,(H2,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJHYFKOQMYDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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